molecular formula C12H17N B2842261 1-Propyl-1,2,3,4-tetrahydroisoquinoline CAS No. 39213-97-3

1-Propyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2842261
CAS No.: 39213-97-3
M. Wt: 175.275
InChI Key: LECSIQWALUVWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a compound that forms an important structural motif in various natural products and therapeutic agents. This compound is part of the isoquinoline alkaloids family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to produce the tetrahydroisoquinoline structure . Another method includes the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines using chiral hydride reducing agents or chiral catalysts .

Industrial Production Methods: Industrial production often involves catalytic hydrogenation of isoquinoline derivatives in the presence of specific catalysts such as palladium or platinum compounds. The reaction is typically carried out in a high-pressure reactor with hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Chiral tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-propyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSIQWALUVWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.